An In-depth Technical Guide to the Synthesis and Purification of Amino-Tri-(carboxyethoxymethyl)-methane
An In-depth Technical Guide to the Synthesis and Purification of Amino-Tri-(carboxyethoxymethyl)-methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-Tri-(carboxyethoxymethyl)-methane, a crucial branched linker molecule utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic pathway from readily available starting materials, outlines optimized experimental protocols for both the synthesis of the triester intermediate and its subsequent hydrolysis to the final active compound, and describes robust purification and characterization methods. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Amino-Tri-(carboxyethoxymethyl)-methane is a trifunctional molecule featuring a central tertiary amine core from which three carboxylic acid-terminated arms radiate. This unique architecture provides a versatile platform for the attachment of multiple molecular entities, making it an invaluable tool in the field of bioconjugation and drug delivery. Its application as a linker in ADCs and PROTACs allows for precise control over drug-to-antibody ratios and the spatial orientation of linked molecules, significantly impacting the efficacy and pharmacokinetic properties of these targeted therapies.
This guide presents a reliable two-step synthetic route commencing with the readily available and inexpensive starting material, tris(hydroxymethyl)aminomethane (Tris). The synthesis proceeds via a triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin, which is subsequently hydrolyzed to yield the final product.
Synthesis Pathway
The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane is achieved through a two-step process:
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Step 1: Michael Addition. A base-catalyzed Michael addition of tris(hydroxymethyl)aminomethane to ethyl acrylate (B77674) to form the triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin.
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Step 2: Hydrolysis. Acid- or base-catalyzed hydrolysis of the triethyl ester to yield the final product, Amino-Tri-(carboxyethoxymethyl)-methane.
Experimental Protocols
Synthesis of Tris<2-(ethoxycarbonyl)ethyl>amin (Triethyl Ester Intermediate)
This protocol is adapted from a general procedure for the synthesis of ester derivatives of amines via Michael addition.
Materials:
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Tris(hydroxymethyl)aminomethane (Tris)
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Ethyl acrylate
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1,4-Diazabicyclo[2.2.2]octane (DABCO)
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Anhydrous sodium sulfate
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Silica (B1680970) gel (for column chromatography)
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Ethyl acetate (B1210297)
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n-Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) and DABCO (0.1 eq) in methanol.
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To this stirred solution, add ethyl acrylate (3.3 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in chloroform and wash with distilled water (3 x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to yield pure Tris<2-(ethoxycarbonyl)ethyl>amin as a yellowish liquid.
Synthesis of Amino-Tri-(carboxyethoxymethyl)-methane (Hydrolysis)
This protocol outlines a general procedure for the hydrolysis of esters to carboxylic acids.
Materials:
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Tris<2-(ethoxycarbonyl)ethyl>amin
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Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution
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Distilled water
Procedure (Acid Hydrolysis):
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To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add a solution of concentrated hydrochloric acid (excess) in water.
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Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Remove the water and excess hydrochloric acid under reduced pressure to yield the crude hydrochloride salt of the product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Procedure (Base Hydrolysis):
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To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add an aqueous solution of sodium hydroxide (e.g., 2 M, excess).
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Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
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Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum to obtain Amino-Tri-(carboxyethoxymethyl)-methane. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of Amino-Tri-(carboxyethoxymethyl)-methane and its intermediate.
Table 1: Synthesis Parameters and Yields
